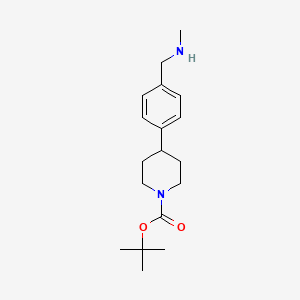

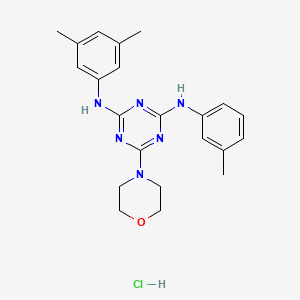

![molecular formula C27H27N3O3S3 B2446450 N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 325988-58-7](/img/structure/B2446450.png)

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

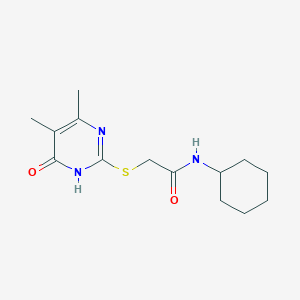

The compound contains several functional groups including a benzothiazole, a tetrahydrobenzothiophene, and a piperidinylsulfonyl group attached to a benzamide. Benzothiazoles are heterocyclic compounds known for their wide range of biological activities . Tetrahydrobenzothiophenes are sulfur-containing heterocycles, and piperidines are often found in bioactive molecules .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Detailed structural analysis would typically involve techniques like NMR and X-ray crystallography .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the labile N-H bond in N-monoalkylated BT-sulfonamides could allow for N-alkylation .Scientific Research Applications

Molecular Structure and Supramolecular Aggregation

- Research on closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, which are structurally similar to the specified compound, has revealed insights into their molecular conformations and modes of supramolecular aggregation. These molecules exhibit different substituents on the benzamide ring and demonstrate diverse hydrogen bonding and π-π stacking interactions, leading to varied structural assemblies (Sagar, Yathirajan, Rathore, & Glidewell, 2018).

Heterocyclic Synthesis

- Thiophenylhydrazonoacetates synthesized from components of the specified compound have been used to create a variety of nitrogen-containing heterocycles. These include pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, demonstrating the compound's versatility in heterocyclic chemistry (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antimicrobial Research

- Substituted N-(benzo[d]thiazol-2-yl) derivatives synthesized from the core structure have shown promise in antimicrobial research, particularly against Methicillin-resistant Staphylococcus aureus (MRSA). Docking studies and in vitro evaluations highlight their potential in combating resistant bacterial strains (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).

Synthetic Methodologies

- Efficient synthesis methodologies for creating 2-N-(benzo[b]thiophen-2-yl)benzo and heterofused-1,2,3-triazoles using the compound's framework have been developed. These methods demonstrate its utility in producing complex heterocyclic structures (Sabnis & Rangnekar, 1990).

Antitumor Activity

- Novel synthesis pathways using derivatives of the specified compound have been explored for creating heterocyclic compounds with antitumor properties. These derivatives, incorporating thiophene, thiazole, pyrazole, pyridine, and pyrimidine rings, have shown significant inhibitory effects in in vitro antiproliferative assays against various cancer cell lines (Shams, Mohareb, Helal, & Mahmoud, 2010).

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O3S3/c31-25(18-12-14-19(15-13-18)36(32,33)30-16-6-1-7-17-30)29-27-24(20-8-2-4-10-22(20)34-27)26-28-21-9-3-5-11-23(21)35-26/h3,5,9,11-15H,1-2,4,6-8,10,16-17H2,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAAMWWLOPHISM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C5=NC6=CC=CC=C6S5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

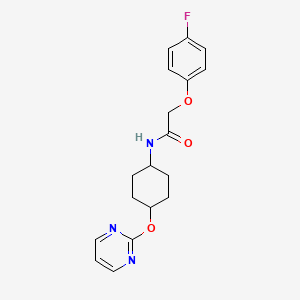

![2-[[1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2446370.png)

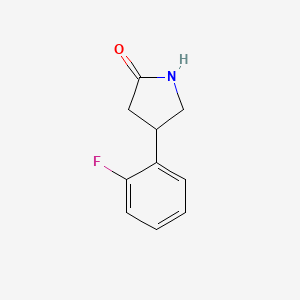

![2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B2446379.png)

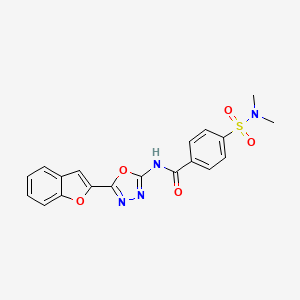

![1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2446382.png)

![N-(4-chlorophenethyl)-4-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)benzamide](/img/structure/B2446388.png)

![2-(3-Morpholinopropyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2446390.png)